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molecular formula C11H21N3O3 B8412439 4-(2-Amino-acetyl)-piperazine-1-carboxylic acid butyl ester

4-(2-Amino-acetyl)-piperazine-1-carboxylic acid butyl ester

Cat. No. B8412439
M. Wt: 243.30 g/mol
InChI Key: BZDGWMMYLXGSFY-UHFFFAOYSA-N
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Patent
US08669266B2

Procedure details

To a solution of 6.34 g 4-(2-Benzyloxycarbonylamino-acetyl)-piperazine-1-carboxylic acid butyl ester in 120 ml ethanol were added 200 mg Pd/C (10%) and the suspension stirred under an atmosphere of hydrogen (3 bar) for 12 h. The reaction mixture was filtrated over a plug of Celite®, washed with ethanol and concentrated. Yield: 4.47 g colorless solid
Name
4-(2-Benzyloxycarbonylamino-acetyl)-piperazine-1-carboxylic acid butyl ester
Quantity
6.34 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:14](=[O:27])[CH2:15][NH:16]C(OCC2C=CC=CC=2)=O)[CH2:10][CH2:9]1)=[O:7])[CH2:2][CH2:3][CH3:4]>C(O)C.[Pd]>[CH2:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][N:11]([C:14](=[O:27])[CH2:15][NH2:16])[CH2:12][CH2:13]1)=[O:7])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
4-(2-Benzyloxycarbonylamino-acetyl)-piperazine-1-carboxylic acid butyl ester
Quantity
6.34 g
Type
reactant
Smiles
C(CCC)OC(=O)N1CCN(CC1)C(CNC(=O)OCC1=CC=CC=C1)=O
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the suspension stirred under an atmosphere of hydrogen (3 bar) for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated over a plug of Celite®
WASH
Type
WASH
Details
washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
C(CCC)OC(=O)N1CCN(CC1)C(CN)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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